

Lanreotide's Synergistic Potential in Oncology: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Lanreotide Acetate

Cat. No.: B608460

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This guide provides a comprehensive evaluation of the synergistic effects of lanreotide, a somatostatin analog, in combination with various chemotherapy and targeted agents for the treatment of neuroendocrine tumors (NETs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings, offering a detailed comparison of lanreotide's performance in combination therapies.

Preclinical Evidence: Synergism with PI3K/mTOR Pathway Inhibitors

A significant body of preclinical evidence points to the synergistic anti-proliferative effects of lanreotide when combined with inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. One key study investigated the combination of lanreotide with the PI3K inhibitor BYL719 (alpelisib) and the mTOR inhibitor everolimus in bronchopulmonary neuroendocrine tumor (BP-NET) cell lines, NCI-H720 and NCI-H727.^{[1][2][3][4][5]}

The combination of BYL719 and everolimus with lanreotide resulted in a significant dose-dependent decrease in cell proliferation. Notably, a synergistic antiproliferative effect was observed in the H720 cell line at a lanreotide concentration of 10 nM when pre-treated with BYL719 and everolimus. In the H727 cell line, a synergistic effect was seen at 1,000 nM of lanreotide with the same pretreatment.

Quantitative Analysis of Synergy

Cell Line	Combination	Lanreotide Concentration (nM)	Effect
NCI-H720	Lanreotide + BYL719 (1 μ M) + Everolimus (1 nM)	10	Synergistic
NCI-H720	Lanreotide + BYL719 (1 μ M) + Everolimus (1 nM)	100	Additive
NCI-H720	Lanreotide + BYL719 (1 μ M) + Everolimus (1 nM)	1,000	Additive
NCI-H720	Lanreotide + BYL719 (1 μ M) + Everolimus (1 nM)	10,000	Additive
NCI-H727	Lanreotide + BYL719 (1 μ M) + Everolimus (1 nM)	10	Additive
NCI-H727	Lanreotide + BYL719 (1 μ M) + Everolimus (1 nM)	100	Additive
NCI-H727	Lanreotide + BYL719 (1 μ M) + Everolimus (1 nM)	1,000	Synergistic

Experimental Protocol: In Vitro Proliferation Assay

Cell Lines:

- NCI-H720 (human bronchopulmonary carcinoid)
- NCI-H727 (human bronchopulmonary carcinoid)

Treatments:

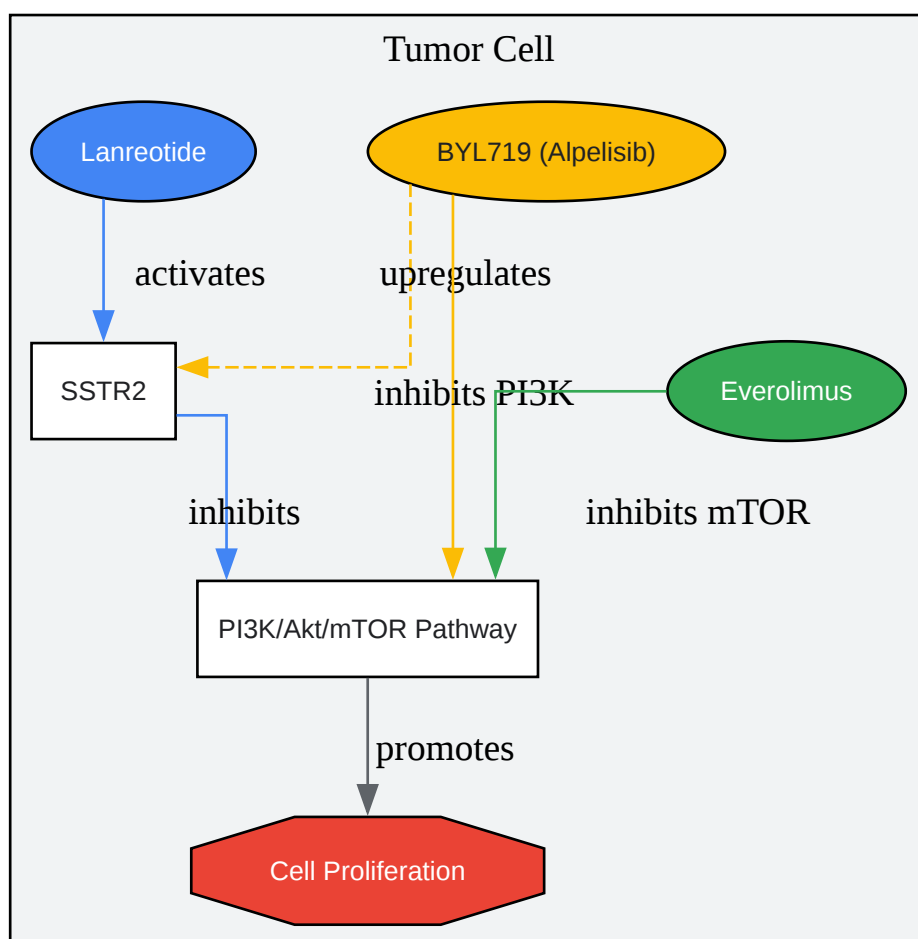
- Lanreotide: Concentrations ranging from 10 nM to 10,000 nM.
- BYL719 (Alpelisib): 1 μ M.
- Everolimus: 1 nM.

Methodology:

- Cells were seeded in 96-well plates.
- For combination treatments, cells were pre-incubated with BYL719 and everolimus for 48 hours.
- Lanreotide was then added at various concentrations, and cells were incubated for an additional 120 hours.
- Cell proliferation was assessed using a WST-1 assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability.
- Synergism and additivity were determined by comparing the growth inhibition of the combination treatment to the sum of the individual treatments.

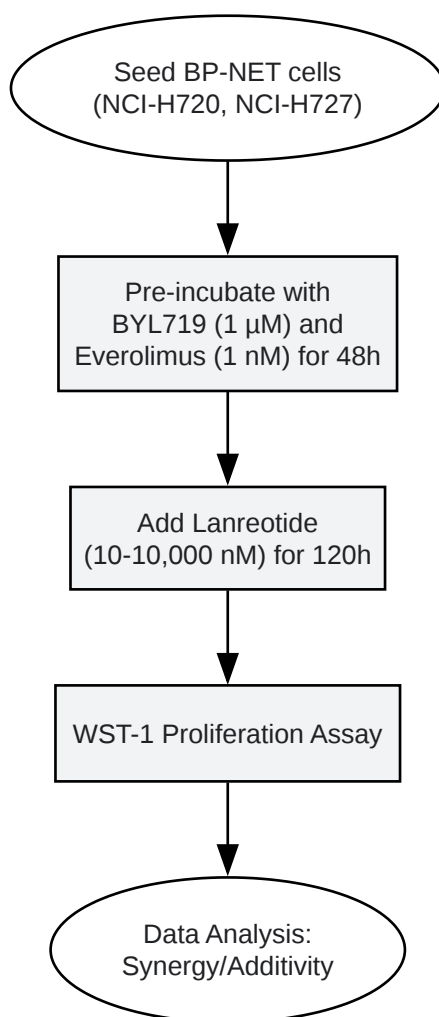
Signaling Pathway and Experimental Workflow

The synergistic effect of combining lanreotide with PI3K/mTOR inhibitors is rooted in their complementary mechanisms of action. Lanreotide, by activating somatostatin receptors (SSTRs), can inhibit tumor growth. The study found that treatment with the PI3K inhibitor BYL719 upregulated the expression of SSTR2, a primary target of lanreotide, potentially sensitizing the tumor cells to its effects. Concurrently, inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, further enhances the anti-proliferative effect.



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Caption: Signaling pathway of lanreotide synergy with PI3K/mTOR inhibitors.



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Caption: Experimental workflow for in vitro synergy studies.

Clinical Trials: Lanreotide in Combination with Chemotherapy and Targeted Agents

Several clinical trials have evaluated the efficacy and safety of lanreotide in combination with other anti-cancer agents in patients with neuroendocrine tumors.

Lanreotide and Temozolomide

Two notable phase II trials, SONNET and ATLANT, investigated the combination of lanreotide with the alkylating agent temozolomide.

SONNET Trial (NCT02231762): This open-label, multicenter, prospective study evaluated lanreotide autogel (120 mg) plus temozolomide in patients with progressive, advanced/metastatic grade 1/2 gastroenteropancreatic (GEP) NETs.

ATLANT Trial (NCT02698410): This single-arm, open-label, multicenter pilot study assessed the efficacy and safety of lanreotide autogel (120 mg) in combination with temozolomide in patients with progressive, unresectable, locally advanced/metastatic, well-/moderately-differentiated thoracic neuroendocrine tumors (T-NETs).

Trial	Indication	N	Primary Endpoint	Results
SONNET	Progressive GEP-NETs (G1/G2)	57	Disease Control Rate (DCR) at 6 months	DCR at 6 months: 73.5%Median PFS: 11.1 months
ATLANT	Progressive Thoracic NETs	40	DCR at 9 months	DCR at 9 months: 35.0%Median PFS: 37.1 weeks

Experimental Protocol: SONNET and ATLANT Trials

Patient Population:

- SONNET: Patients with progressive, advanced/metastatic, grade 1/2 GEP-NETs or of unknown primary.
- ATLANT: Patients with unresectable, locally advanced/metastatic, well-/moderately-differentiated T-NETs with radiological progression.

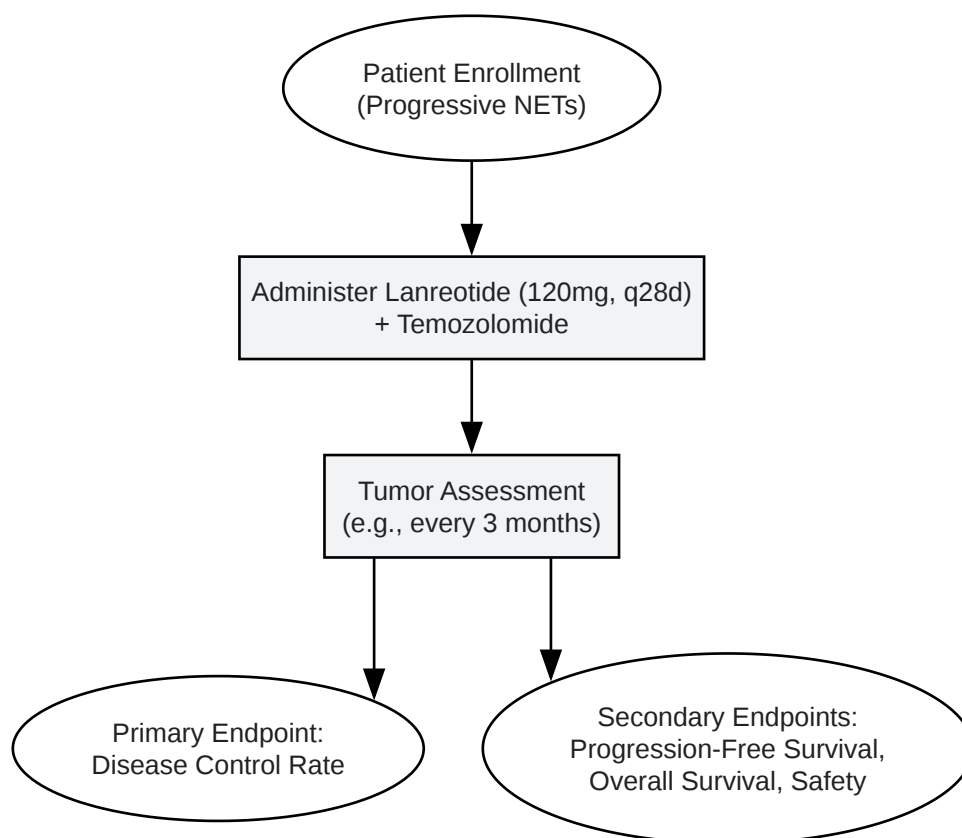
Treatment Regimen:

- Lanreotide Autogel: 120 mg administered subcutaneously every 28 days.
- Temozolomide:

- SONNET: 150 mg/m²/day for 5 consecutive days every 28 days for the first month, increased to 200 mg/m²/day if tolerated.
- ATLANT: 250 mg/day for 5 consecutive days every 28-day cycle.

Endpoint Definitions:

- Disease Control Rate (DCR): The percentage of patients with a complete response, partial response, or stable disease.
- Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease but it does not get worse.



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